Anti‑Proliferative Activity: dBET6 Exhibits >10‑Fold Superior Potency Over dBET1 and JQ1 Across Solid Tumor Panels
In a direct comparative study across colon, breast, melanoma, ovarian, lung, and prostate cancer cell lines, dBET6 demonstrated anti‑proliferative activity at least one order of magnitude greater than that of dBET1 or the BET inhibitor JQ1 [1]. This quantitative advantage correlates with dBET6's superior downregulation of MYC expression, as measured by qPCR [1].
| Evidence Dimension | Anti‑proliferative IC50 range |
|---|---|
| Target Compound Data | IC50: 0.001–0.5 μM (dBET6) |
| Comparator Or Baseline | IC50: 0.5–5 μM (dBET1 and JQ1) |
| Quantified Difference | ≥10‑fold (one order of magnitude) improvement |
| Conditions | Proliferation assays in colon, breast, melanoma, ovarian, lung, and prostate cancer cell lines |
Why This Matters
Procurement of dBET6 over dBET1 or JQ1 is essential for studies requiring robust antiproliferative effects across diverse solid tumor models, as dBET1 and JQ1 show 10‑fold weaker activity.
- [1] Bauer K, et al. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer. American Journal of Cancer Research. 2021;11(2):530-545. View Source
